1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol
Description
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol (CAS: 1248283-41-1) is a chloropyrimidine derivative featuring a propan-2-ol moiety linked via an amino group to the pyrimidine ring. Its molecular formula is C₇H₁₀ClN₃O, with a molar mass of 187.63 g/mol .
Properties
IUPAC Name |
1-[(6-chloropyrimidin-4-yl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)3-9-7-2-6(8)10-4-11-7/h2,4-5,12H,3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFSBNKLPAZCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=NC=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. The structure comprises a chlorinated pyrimidine ring and a secondary alcohol, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloropyrimidine moiety is known to inhibit enzyme activity by binding to active sites, disrupting biochemical pathways essential for cellular function.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in treating infections.
- Antiviral Properties : The compound has shown potential antiviral activity against various viruses, though specific mechanisms remain to be fully elucidated.
- Inhibition of Tyrosine Kinase 2 (Tyk2) : Research indicates that derivatives of this compound may serve as Tyk2 inhibitors, which are relevant in treating autoimmune diseases and certain cancers. Conditions such as psoriasis and multiple myeloma have been targeted in studies involving similar compounds .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through several methods involving nucleophilic substitution reactions. The presence of both the pyrimidine ring and the alcohol group contributes to its biological activity, as these functional groups are known to enhance binding affinity towards various biological targets .
Table 2: Structural Comparisons
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Amino-pyrimidine | Amino group on pyrimidine | Role in nucleic acid metabolism |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer drug |
| Rilpivirine | Diarylpyrimidine | Antiretroviral agent |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and biological activities:
Key Observations :
Structural Variations: The chloropyrimidine group in the target compound distinguishes it from β-blockers (e.g., Metoprolol, Nadolol), which feature phenoxy or naphthyloxy groups. This difference likely alters receptor selectivity; β-blockers target adrenoceptors, while chloropyrimidines may interact with kinases or nucleic acids .
Physicochemical Properties: The target compound’s lower molecular weight (187.63 g/mol) suggests improved membrane permeability compared to bulkier analogs like Metoprolol (652.81 g/mol). However, the hydroxyl group may enhance aqueous solubility relative to non-polar substituents in Nadolol .
Biological Activity: β-Blocker Analogs: The propan-2-olamine backbone is critical for β-adrenoceptor antagonism in Metoprolol and Nadolol. Substituting the aromatic moiety (e.g., chloropyrimidine vs. phenoxy) may redirect activity toward non-adrenergic targets . Kinase Inhibitor Potential: The chloropyrimidine group is structurally analogous to quinazoline EGFR-TK inhibitors, which exploit heterocyclic cores for ATP-binding site competition. This suggests the target compound could be explored for kinase inhibition, though direct evidence is lacking .
Synthetic and Industrial Relevance :
- The synthesis of the target compound may involve chlorination and nucleophilic substitution, akin to methods used for quinazoline derivatives (e.g., SOCl₂-mediated chlorination) .
- Suppliers list it for R&D (e.g., SY136766), indicating niche applications in drug discovery or agrochemical development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
